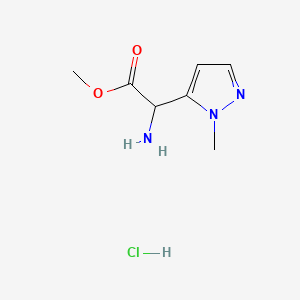

methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride

Description

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride (CAS: 2648939-13-1) is a chiral organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an amino acid ester moiety. The methyl ester group and hydrochloride salt enhance its solubility in polar solvents, making it a versatile intermediate in pharmaceutical synthesis. This compound is structurally related to amino acid derivatives, which are critical in drug discovery for modulating biological activity and pharmacokinetics.

Suppliers such as Hikal Ltd. (India), Genchem (Changzhou) Co., Ltd (China), and Livchem GmbH & Co. KG (Germany) offer related pyrazole-containing intermediates, highlighting its industrial relevance.

Properties

Molecular Formula |

C7H12ClN3O2 |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

methyl 2-amino-2-(2-methylpyrazol-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-10-5(3-4-9-10)6(8)7(11)12-2;/h3-4,6H,8H2,1-2H3;1H |

InChI Key |

FRGKYLHNQWMMMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrazole-5-yl Acetic Acid Derivatives and Esterification

A well-documented synthetic approach involves multi-step transformations starting from pyrazole carboxylic acid derivatives progressing to the methyl ester hydrochloride salt:

Step 1: Preparation of 3-Amino-5-(carboxymethyl)-1H-pyrazole-4-carboxylic acid

The precursor compound is obtained by refluxing an appropriate pyrazole derivative with sodium hydroxide solution (12 M) for 12 hours, followed by acidification with hydrochloric acid to precipitate the target acid as a solid.Step 2: Conversion to 2-(3-Amino-1H-pyrazol-5-yl)acetic acid

The acid is further treated in aqueous medium at 60 °C for 5 hours, monitored by thin-layer chromatography (TLC), then isolated by vacuum evaporation and washing with n-heptane to yield the brown solid acid.Step 3: Esterification to Methyl 2-(3-Amino-1H-pyrazol-5-yl)acetate Hydrochloride

The acid is suspended in methanol and cooled to 0-5 °C. Thionyl chloride is added slowly under nitrogen atmosphere, and the mixture is stirred for 4-5 hours. The reaction progress is monitored by TLC until no starting material remains. The resultant brown solid hydrochloride salt is filtered and washed with n-hexane to provide the methyl ester hydrochloride in good yield.

| Step | Reactants/Conditions | Reaction Type | Key Parameters | Yield/Notes |

|---|---|---|---|---|

| 1 | Pyrazole derivative + NaOH (12 M), reflux 12 h | Hydrolysis/acidification | pH adjusted to 2-3, 25-30 °C | Solid acid isolated, 35 g obtained |

| 2 | Compound 3 + water, 60 °C, 5 h | Decarboxylation/hydrolysis | TLC monitored | Brown solid acid obtained |

| 3 | Compound 4 + methanol + thionyl chloride, 0-5 °C | Esterification | Stir 4-5 h, N2 atmosphere | Brown solid methyl ester hydrochloride |

Alternative Routes Involving β-Ketonitrile Condensation with Hydrazines

An alternative synthetic strategy for 5-aminopyrazole derivatives, which can be adapted to the target compound, involves the condensation of β-ketonitriles with hydrazines:

β-Ketonitriles are reacted with hydrazine derivatives to form 5-aminopyrazoles efficiently. This method avoids troublesome β-ketonitrile functionalities and is suitable for combinatorial synthesis.

For example, 4-(1-cyano-2-oxoethyl)benzamide derivatives undergo hydrazine treatment to yield 5-aminopyrazoles which can be further functionalized to introduce the amino-acetate ester moiety.

This approach provides versatility in modifying the pyrazole ring and substituents but typically requires additional steps to introduce the methyl ester and hydrochloride salt formation.

Indirect Synthesis via Intermediate Amide and Hydrazine Reactions

More complex synthetic routes reported include:

Formation of methyl 2-(3-(5-bromo-2-fluorobenzamido)-1H-pyrazol-5-yl)acetate via coupling of 4-chlorobenzoic acid derivatives with methyl 2-(3-amino-1H-pyrazol-5-yl)acetate hydrochloride, followed by hydrazine hydrate treatment to obtain hydrazinyl derivatives.

Although these methods are more elaborate and aimed at functionalized derivatives, the key intermediate methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride is synthesized as above and then derivatized.

Typical Reaction Conditions and Monitoring

Reactions are generally conducted under inert atmosphere (nitrogen) to prevent side reactions.

Temperature control is critical, especially during esterification with thionyl chloride (0-5 °C).

Reaction progress is monitored by thin-layer chromatography (TLC) to ensure complete conversion.

Isolation involves filtration, washing with solvents such as n-hexane or n-heptane, and drying.

Summary Table of Preparation Methods

Research Findings and Characterization

The methyl ester hydrochloride salt typically appears as a brown solid with melting points reported around 130-190 °C depending on purity and derivative form.

Characterization includes IR spectroscopy showing characteristic NH and C=O stretches, and ^1H NMR confirming pyrazole and methyl ester protons.

The compound’s stability under reaction conditions and ease of purification make it a practical intermediate for further functionalization in drug discovery and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability

Mechanism of Action

The mechanism of action of methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ester Group Variations

- Methyl vs. Tert-butyl Esters : The tert-butyl analog (CAS: 2026171-33-3) exhibits higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the methyl ester. This trade-off influences formulation strategies in drug development.

- Free Acid Form (CAS: 2350287-75-9) : Lacks the ester group, enhancing hydrogen-bonding capacity and making it suitable for metal coordination or ionic interactions in active pharmaceutical ingredients (APIs).

Stereochemical Considerations

Salt Forms

- The hydrochloride salt improves crystallinity and stability, facilitating purification and storage. Non-salt forms (e.g., CAS: 2349971-67-9) may require additional stabilization in formulations.

Biological Activity

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₁₁N₃O₂

- SMILES Notation : CN1C=CC(=N1)C(C(=O)OC)N

- InChIKey : ZOLMHBQFOIXNGK-UHFFFAOYSA-N

The biological activity of methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases, which are critical in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Interaction with Neurotransmitter Systems : The structural similarity of this compound to known neuroactive substances suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine pathways .

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could contribute to its therapeutic effects in oxidative stress-related conditions .

Therapeutic Applications

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride has shown promise in various therapeutic areas:

- Cancer Treatment : Due to its ability to inhibit specific kinases involved in tumor growth, it is being explored as a potential treatment for various cancers .

- Neurological Disorders : Its possible modulation of neurotransmitter systems positions it as a candidate for treating disorders such as depression and anxiety .

Case Studies and Experimental Data

Several studies have investigated the biological activity of methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell lines with IC₅₀ values below 10 µM. |

| Study 2 | Showed modulation of serotonin receptor activity, suggesting potential antidepressant effects. |

| Study 3 | Highlighted antioxidant properties that reduce oxidative stress markers in vitro. |

Q & A

Q. What are the established synthetic routes for methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves Vilsmeier–Haack reactions or condensation of pyrazole derivatives with amino acid esters. For example, similar pyrazole-acetate derivatives are synthesized using bromoethyl acetate under NaOEt/EtOH conditions, followed by HCl salt formation . Optimization can leverage Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Statistical methods, such as response surface modeling, minimize trial-and-error approaches .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the pyrazole ring’s substitution pattern (e.g., δ 7.5–8.5 ppm for aromatic protons) and the methyl ester group (δ 3.6–3.8 ppm). Fourier-transform infrared spectroscopy (FTIR) identifies the amine hydrochloride salt (N–H stretch at ~2500–3000 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) . Elemental microanalysis validates stoichiometry, particularly chlorine content from the hydrochloride moiety .

Q. How can researchers design preliminary biological assays to assess the compound’s therapeutic potential?

- Methodological Answer : Start with in vitro assays targeting infectious diseases (e.g., antileishmanial or antimalarial activity) due to pyrazole derivatives’ known bioactivity . Use standardized protocols like parasite viability assays (e.g., Leishmania promastigote cultures) with IC₅₀ calculations. Include positive controls (e.g., miltefosine) and validate results via dose-response curves .

Advanced Research Questions

Q. How do variations in the pyrazole ring’s substituents influence biological activity, and how can structure-activity relationship (SAR) studies be structured to validate these effects?

- Methodological Answer : Substituents like methyl or halogen groups alter steric and electronic properties, affecting target binding. For SAR, synthesize analogs with systematic substitutions (e.g., 3-ethyl, 4-chlorophenyl) and compare activity profiles . Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets like Leishmania enzymes, while free energy perturbation (FEP) quantifies substituent contributions .

Q. What computational methodologies are most effective for predicting interactions between this compound and biological targets, and how can these be integrated with experimental data?

- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations model reaction pathways at the target’s active site. Pair this with molecular dynamics (MD) simulations to assess binding stability. Experimental validation via isothermal titration calorimetry (ITC) measures binding constants, creating a feedback loop to refine computational models .

Q. How can researchers resolve contradictions in biological activity data across studies, such as divergent IC₅₀ values for the same target?

- Methodological Answer : Conduct meta-analyses to identify variables like assay conditions (pH, temperature) or cell line variability. Reproduce experiments under standardized protocols and use statistical tools (e.g., ANOVA) to isolate confounding factors . Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) .

Q. What strategies are recommended for improving the compound’s solubility and bioavailability through structural modifications?

- Methodological Answer : Modify the ester group (e.g., replace methyl with PEGylated chains) or introduce ionizable groups (e.g., tertiary amines). Use Hansen solubility parameters (HSPs) to screen co-solvents or employ salt forms (e.g., mesylate instead of hydrochloride) . Pharmacokinetic studies in rodent models assess bioavailability enhancements .

Q. How can advanced reaction engineering principles (e.g., membrane separation, reactor design) optimize large-scale synthesis while maintaining purity?

- Methodological Answer : Membrane technologies (nanofiltration) remove impurities post-synthesis, while continuous-flow reactors enhance heat/mass transfer. Computational fluid dynamics (CFD) models reactor geometry to minimize byproducts. Monitor purity via HPLC with UV/vis detection (λ = 254 nm for pyrazole rings) .

Q. What safety protocols are critical when handling this compound in laboratory settings, particularly given its hydrochloride salt form?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.